molecular formula C4HBr2ClO2S2 B3386161 2,5-dibromothiophene-3-sulfonyl Chloride CAS No. 70374-40-2

2,5-dibromothiophene-3-sulfonyl Chloride

Cat. No.: B3386161
CAS No.: 70374-40-2
M. Wt: 340.4 g/mol
InChI Key: NXEZMVJAZXKXHR-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3-sulfonyl Chloride is an organosulfur compound with the molecular formula C4HBr2ClO2S2. This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of bromine atoms and a sulfonyl chloride group makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromothiophene-3-sulfonyl Chloride typically involves the bromination of thiophene followed by sulfonylation. The process can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions enhances the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromothiophene-3-sulfonyl Chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,5-Dibromothiophene-3-sulfonyl Chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromothiophene-3-sulfonyl Chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of various derivatives. The bromine atoms enhance the compound’s reactivity by stabilizing the intermediate species formed during reactions .

Comparison with Similar Compounds

    2,5-Dibromothiophene: Lacks the sulfonyl chloride group, making it less reactive in nucleophilic substitution reactions.

    Thiophene-3-sulfonyl Chloride: Lacks the bromine atoms, resulting in different reactivity and applications.

    2,3,5-Tribromothiophene:

Uniqueness: 2,5-Dibromothiophene-3-sulfonyl Chloride is unique due to the presence of both bromine atoms and a sulfonyl chloride group, which confer high reactivity and versatility in organic synthesis. This combination makes it a valuable intermediate in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

2,5-dibromothiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2ClO2S2/c5-3-1-2(4(6)10-3)11(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEZMVJAZXKXHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1S(=O)(=O)Cl)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2ClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406956
Record name 2,5-dibromothiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70374-40-2
Record name 2,5-Dibromo-3-thiophenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70374-40-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-dibromothiophene-3-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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